molecular formula C11H9FO2 B1372970 Ethyl 3-ethynyl-4-fluorobenzoate CAS No. 1263284-56-5

Ethyl 3-ethynyl-4-fluorobenzoate

Cat. No.: B1372970
CAS No.: 1263284-56-5
M. Wt: 192.19 g/mol
InChI Key: DKPFCSFLUPNHIN-UHFFFAOYSA-N
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Description

Ethyl 3-ethynyl-4-fluorobenzoate is an organic compound with the molecular formula C11H9FO2 It is a derivative of benzoic acid, featuring an ethynyl group at the third position and a fluorine atom at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing ethyl 3-ethynyl-4-fluorobenzoate involves the Corey-Fuchs reaction. This process starts with ethyl 4-acetylbenzoate, which is treated with triphenylphosphine and carbon tetrabromide to generate a dibromoalkene intermediate. Subsequent treatment with n-butyllithium eliminates two equivalents of hydrogen bromide, yielding ethyl 4-ethynylbenzoate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Corey-Fuchs reaction provides a reliable laboratory-scale synthesis route. Scaling up this process for industrial production would require optimization of reaction conditions and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-ethynyl-4-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or lithium diisopropylamide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds.

Scientific Research Applications

Ethyl 3-ethynyl-4-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-ethynyl-4-fluorobenzoate depends on its specific application. In chemical reactions, the ethynyl group can act as a nucleophile or participate in coupling reactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

    Ethyl 4-fluorobenzoate: Similar structure but lacks the ethynyl group.

    Ethyl 3-fluorobenzoate: Similar structure but lacks the ethynyl group.

    1-Ethynyl-4-fluorobenzene: Similar structure but lacks the ester group.

Uniqueness: Ethyl 3-ethynyl-4-fluorobenzoate is unique due to the presence of both the ethynyl and fluorine groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

ethyl 3-ethynyl-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2/c1-3-8-7-9(5-6-10(8)12)11(13)14-4-2/h1,5-7H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPFCSFLUPNHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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